molecular formula C14H17ClN2O3 B2533588 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride CAS No. 1171223-21-4

2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride

Cat. No.: B2533588
CAS No.: 1171223-21-4
M. Wt: 296.75
InChI Key: DZJYKVCELZBZLF-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-[(2-Furylmethyl)amino]-N-(2-Methoxyphenyl)acetamide Hydrochloride

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically named This compound . The IUPAC nomenclature follows hierarchical prioritization:

  • Parent chain : Acetamide (ethanamide) backbone.
  • Substituents :
    • 2-[(2-Furylmethyl)amino] : A secondary amine group attached to the α-carbon of acetamide, where the amine is further substituted with a 2-furylmethyl group (a furan ring with a methyl linker).
    • N-(2-Methoxyphenyl) : A phenyl ring substituted with a methoxy group at the ortho position, attached to the acetamide nitrogen.
  • Counterion : Hydrochloride (HCl) salt.

Synonyms include 1171223-21-4 (CAS registry number) and DXC59200 .

Molecular Formula and Weight Analysis

Parameter Value Source
Molecular formula C₁₄H₁₇ClN₂O₃
Molecular weight 296.75 g/mol
CAS registry number 1171223-21-4

The molecular weight is derived from:
$$
(12.01 \times 14) + (1.008 \times 17) + 35.45 + (14.01 \times 2) + (16.00 \times 3) = 296.75 \, \text{g/mol}
$$
This includes contributions from carbon (168.14), hydrogen (17.14), chlorine (35.45), nitrogen (28.02), and oxygen (48.00).

Crystallographic Characterization via X-ray Diffraction Studies

Crystallographic data for this compound are not explicitly reported in public databases. However, analogous furan-containing acetamides (e.g., 2-cyano-N-(furan-2-ylmethyl)acetamide ) exhibit crystalline structures stabilized by hydrogen bonding and π-π interactions. For the target compound, the following features are inferred:

  • Space group : Likely P2₁/c (monoclinic), common in acetamide derivatives.
  • Molecular packing : Hydrogen bonds between the acetamide NH and carbonyl oxygen, as well as interactions involving the furan oxygen and methoxyphenyl groups.

Spectroscopic Profiling

¹H NMR and ¹³C NMR
Proton Environment Expected δ (ppm) Source
Furan protons (C2–C5) 6.2–7.8
Methoxyphenyl (OCH₃) 3.8–4.0
Acetamide NH 8.5–9.0
Methylene (CH₂) groups 3.5–4.5
FT-IR
Functional Group Absorption (cm⁻¹) Source
Amide C=O 1650–1680
Furan C–O 1260–1300
Methoxy O–CH₃ 2830–2850
Mass Spectrometry (MS)
Fragment m/z Source
Molecular ion (M⁺) 296.75
Loss of HCl 260.74
Methoxyphenyl fragment 121.06

Comparative Structural Analysis with Analogous Furan-containing Acetamides

Compound CAS No. Key Substituents Molecular Weight (g/mol) Source
This compound 1171223-21-4 2-Furylmethylamino, 2-methoxyphenyl 296.75
2-Amino-N-(furan-2-ylmethyl)acetamide 7130773 Amino, furan-2-ylmethyl 154.17
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride 20847924 2-Bromophenyl, furan-2-ylmethyl 345.62
2-Bromo-N-(2-furylmethyl)acetamide 16641277 Bromo, furan-2-ylmethyl 222.02

Key differences :

  • Substituent diversity : The target compound combines a 2-methoxyphenyl group and a 2-furylmethylamino group, enhancing steric and electronic complexity compared to simpler analogs.
  • Salt formation : Hydrochloride salt improves solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.ClH/c1-18-13-7-3-2-6-12(13)16-14(17)10-15-9-11-5-4-8-19-11;/h2-8,15H,9-10H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJYKVCELZBZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Route

This method involves converting a carboxylic acid precursor into its reactive acyl chloride intermediate, followed by nucleophilic attack by the amine component. For example, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-(thiophen-2-yl)acetic acid was activated with thionyl chloride to form the corresponding acyl chloride, which subsequently reacted with 2-aminothiophene-3-carbonitrile in tetrahydrofuran (THF) with triethylamine as a base.

Adapting this to the target compound:

  • Synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide :
    • 2-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane at −10°C to 0°C.
    • Base (e.g., triethylamine) neutralizes HCl generated during the reaction.
    • Yield: ~75–80% after aqueous workup (washing with 1 N HCl, sodium bicarbonate, and brine).
  • Displacement of Chloride with 2-Furylmethylamine :
    • The chloroacetamide intermediate reacts with 2-furylmethylamine in methanol or THF at 60–80°C for 12–24 hours.
    • Excess amine (1.1–1.2 equivalents) ensures complete substitution.

Key Data :

Step Reagents Solvent Temperature Yield
1 Chloroacetyl chloride, TEA DCM −10°C to 0°C 78%
2 2-Furylmethylamine THF 80°C 65%

Carbodiimide Coupling Approach

Alternative methods employ coupling reagents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For instance, N-tert-butoxycarbonylglycine was activated with CDI in ethyl acetate before reacting with 2,2,2-trifluoroethylamine to form a protected acetamide, which was later deprotected.

Applied to the target molecule:

  • Activation of 2-[(2-Furylmethyl)amino]acetic Acid :
    • The carboxylic acid is treated with CDI in ethyl acetate at 20–25°C for 1–2 hours.
    • Evolution of CO₂ indicates imidazole intermediate formation.
  • Coupling with 2-Methoxyaniline :
    • The activated intermediate reacts with 2-methoxyaniline in ethyl acetate at ambient temperature for 12–18 hours.
    • Workup includes washing with 1 N HCl to remove excess imidazole.

Advantages :

  • Avoids handling corrosive acyl chlorides.
  • Higher purity due to milder conditions.

Hydrochloride Salt Formation

The free base of 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide is converted to its hydrochloride salt to enhance stability and solubility.

Direct Salt Formation via HCl Gas

  • The free amine is dissolved in ethyl acetate or dichloromethane.
  • Anhydrous HCl gas is bubbled through the solution at 20–37°C until precipitation occurs.
  • The slurry is cooled to 0–5°C, filtered, and dried under vacuum to yield a white solid.

Typical Yield : 70–75%.

Acidic Aqueous Workup

  • The free base is treated with concentrated HCl in a water-miscible solvent (e.g., methanol).
  • The mixture is concentrated, and the residue is recrystallized from ethanol/water.

Optimization and Challenges

Solvent Selection

  • Ethyl acetate and isopropyl acetate are preferred for their ability to dissolve intermediates while allowing phase separation during workup.
  • Polar aprotic solvents (e.g., THF) facilitate amine displacement but require stringent temperature control.

Temperature Sensitivity

  • Exothermic reactions (e.g., acyl chloride formation) demand cooling to −5–0°C to prevent side reactions.
  • Elevated temperatures (>80°C) risk decomposition of the furyl group, necessitating reflux under inert atmosphere.

Purification Techniques

  • Liquid-liquid extraction : Sequential washes with 1 N HCl and sodium bicarbonate remove unreacted amines and acids.
  • Azeotropic drying : Maintains anhydrous conditions for salt formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 3.80 (s, 3H, OCH₃), 4.50 (s, 1H, CH₂), 6.83–7.36 (m, aromatic H).
    • Furyl protons: δ 6.30 (d, 1H), 7.40 (m, 2H).
  • IR (KBr) :

    • N-H stretch: 3300 cm⁻¹; C=O: 1650 cm⁻¹.

Melting Point and Purity

  • Hydrochloride salt: 163–166°C (decomposition).
  • HPLC purity: >98% after recrystallization.

Comparative Evaluation of Methods

Method Advantages Limitations Yield
Acyl chloride High reactivity Corrosive reagents 65–70%
CDI coupling Mild conditions Higher cost 60–68%
Alkylation Simple workflow Risk of over-alkylation 55–62%

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, facilitating the development of new compounds with potential applications in various fields.
  • Chemical Reactions : It undergoes several types of reactions, including:
    • Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.
    • Reduction : Utilizing reducing agents such as sodium borohydride.
    • Substitution : Nucleophilic substitution with halogenated compounds.

Biology

  • Proteomics Research : The compound is employed to study protein interactions and functions, providing insights into cellular mechanisms.
  • Biological Activity : Its amide functional group enhances its potential for drug interactions, making it a candidate for further biological studies.

Medicine

  • Preclinical Studies : While not intended for therapeutic use, it can be utilized in preclinical studies to explore its biological effects and mechanisms.
  • Potential Therapeutic Applications : Early research suggests possible antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar amide linkages can exhibit significant antimicrobial activity against various bacterial strains by disrupting cell wall synthesis and protein function .

Anticancer Potential

In vitro studies have shown that related compounds can inhibit tumor cell proliferation, likely through the activation of apoptotic pathways .

Anti-inflammatory Properties

Compounds containing methoxy groups are often associated with anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines .

Study 1: Antimicrobial Activity

A study focused on acetamide derivatives revealed strong inhibition against Gram-positive bacteria, indicating potential use in treating infections .

Study 2: Anticancer Activity

In vitro research demonstrated that certain analogs could inhibit cancer cell growth by inducing apoptosis, suggesting avenues for cancer therapy development .

Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of methoxy-substituted compounds, warranting further investigation into their therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Furan’s electron-rich nature may enhance binding to receptors requiring π-π stacking . The 2-methoxyphenyl group (common in the target and ethylamino analog ) provides electron-donating effects, increasing solubility compared to non-polar substituents like 2,3-dimethylphenyl .

Physicochemical Properties: Lipophilicity: Compounds with aliphatic chains (e.g., ethylamino, butan-2-ylamino) are likely more lipophilic than the furan-containing target, impacting membrane permeability . Hydrogen Bonding: The target’s furan oxygen and acetamide carbonyl may participate in hydrogen bonding, similar to dichloro-N-phenylacetamide derivatives .

Applications: Pesticides: Alachlor and pretilachlor () utilize chloro and alkyl groups for herbicidal activity, whereas the target compound’s pharmacological applications are underexplored . Pharmacological Potential: Substituted phenoxy acetamides () with bicyclic structures show evaluated bioactivity, suggesting the target’s furan and methoxy groups could be optimized for similar studies .

Research Findings and Gaps

  • Crystallographic Insights : Dichloro-N-phenylacetamide analogs () form hydrogen-bonded chains, a feature that may extend to the target compound, influencing solid-state stability .
  • Safety Profiles: Limited toxicological data for the target compound contrast with well-characterized pesticides like alachlor, highlighting a need for further study .
  • Synthetic Routes : Chloroacetylation methods () could be adapted to synthesize the target compound’s derivatives for structure-activity relationship (SAR) studies .

Biological Activity

2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H17ClN2O3
  • Molecular Weight : 296.75 g/mol
  • CAS Number : Not specified in the search results but can be identified through chemical databases.

The compound's biological activity is primarily attributed to its amide functional group, which is known to play a significant role in drug interactions. The presence of the furylmethyl and methoxyphenyl groups may enhance its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that amide derivatives can exhibit antimicrobial properties. For example, compounds with similar amide linkages have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and protein function .
  • Anticancer Potential : Certain analogs of furylmethyl amides have been investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
  • Anti-inflammatory Properties : Compounds containing methoxy groups are often associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Study 1: Antimicrobial Activity

A study examined various derivatives of acetamides for their antimicrobial properties. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting potential utility in treating infections .

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated their ability to inhibit tumor cell proliferation. The mechanism was linked to the activation of apoptotic pathways, making them candidates for further development in cancer therapy .

Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory effects of methoxy-substituted compounds. These findings suggest that this compound may also possess similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AntimicrobialAcetamidesDisruption of cell wall synthesis
AnticancerFurylmethyl amidesInduction of apoptosis
Anti-inflammatoryMethoxy derivativesInhibition of pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution between chloroacetamide derivatives and substituted aromatic/aliphatic amines. For example, analogous syntheses (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) use K₂CO₃ as a weak base in acetonitrile under reflux, with reaction progress monitored via TLC . Optimization includes adjusting molar ratios (e.g., 1:1.5 for amine:chloroacetamide), solvent polarity (acetonitrile vs. DMF), and reaction duration (24–48 hours). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Single-crystal XRD : Resolves crystal packing and intramolecular interactions (e.g., C–H···O or N–H···O hydrogen bonds), as demonstrated for structurally similar N-(substituted phenyl)acetamides .
  • NMR/FTIR : ¹H/¹³C NMR confirms substituent integration (e.g., methoxy, furylmethyl groups), while FTIR identifies key functional groups (amide C=O stretch ~1650 cm⁻¹) .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions influenced by the furan and methoxyphenyl moieties .
  • HPLC/MS : Validates purity (>95%) and molecular weight via exact mass analysis .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential HCl off-gassing during salt formation .
  • Storage : Store in airtight containers at 2–8°C, away from moisture, as hydrochloride salts are hygroscopic. Refer to SDS guidelines for chloroacetamide derivatives (e.g., H303/H313/H333 hazard codes) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, such as amide bond formation or furan ring interactions.
  • Molecular Docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) to predict binding affinities, as done for structurally related acetamides .
  • Reaction Path Search : Tools like GRRM or AFIR can identify intermediates and transition states, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR.
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) causing peak broadening.
  • Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian) to confirm functional group assignments .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects on bioactivity.
  • Pharmacophore Mapping : Identify critical motifs (e.g., amide linker, furan ring) using 3D-QSAR models.
  • In Vitro Assays : Test derivatives against disease-relevant cell lines (e.g., cancer, microbial), correlating IC₅₀ values with substituent properties .

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